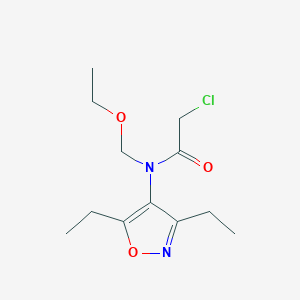
2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid. This compound is characterized by the presence of a chloro group, an isoxazole ring, and an ethoxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the reaction of the isoxazole derivative with ethoxymethylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3,5-dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide
- 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(methoxymethyl)acetamide
Uniqueness
The unique structural features of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide, such as the specific substitution pattern on the isoxazole ring and the presence of the ethoxymethyl group, may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Overview of 2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide
Chemical Structure and Properties:
- Chemical Formula: C₁₃H₁₈ClN₃O₂
- Molecular Weight: Approximately 273.75 g/mol
- The compound features a chloro group, an oxazole ring, and an ethoxymethyl group, which may contribute to its biological properties.
Antimicrobial Activity
Compounds with oxazole rings have been studied for their antimicrobial properties. The presence of halogen substituents (like chlorine) often enhances the antimicrobial efficacy of such compounds. Research has shown that derivatives of oxazole can inhibit bacterial growth and show promise against various pathogens.
Anti-inflammatory Properties
Some compounds similar to this compound exhibit anti-inflammatory effects. This is particularly relevant in conditions like arthritis or other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines.
Enzyme Inhibition
Compounds containing oxazole moieties have been reported to act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways or those that contribute to disease progression in cancer or infectious diseases.
Study 1: Antimicrobial Efficacy
A study investigated a series of oxazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the oxazole ring significantly increased potency, suggesting that similar modifications could enhance the activity of this compound.
Study 2: Anti-inflammatory Effects
Another research article focused on the anti-inflammatory potential of oxazole-containing compounds. The study demonstrated that these compounds could reduce inflammation markers in vitro and in vivo models, highlighting their therapeutic potential in treating inflammatory diseases.
Study 3: Enzyme Inhibition
Research on enzyme inhibitors has shown that certain oxazole derivatives can effectively inhibit enzymes like cyclooxygenase (COX), which is crucial in inflammation pathways. This suggests that this compound could also possess similar inhibitory effects.
Data Table
Properties
CAS No. |
87675-14-7 |
|---|---|
Molecular Formula |
C12H19ClN2O3 |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
2-chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide |
InChI |
InChI=1S/C12H19ClN2O3/c1-4-9-12(10(5-2)18-14-9)15(8-17-6-3)11(16)7-13/h4-8H2,1-3H3 |
InChI Key |
LGXIUIXNONEXML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NO1)CC)N(COCC)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















